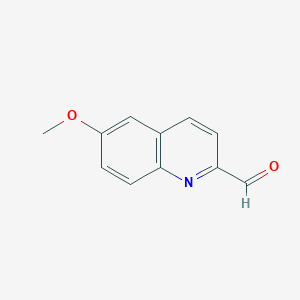

6-Methoxyquinoline-2-carbaldehyde

描述

An Overview of Quinoline (B57606) Derivatives in Advanced Chemical Sciences

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. researchgate.netecorfan.orgijpsjournal.comfrontiersin.org Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. researchgate.netijpsjournal.comnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological or physical characteristics. frontiersin.org This adaptability has led to the development of numerous quinoline-based drugs and has established the quinoline scaffold as a cornerstone in the design of new therapeutic agents and functional materials. researchgate.netecorfan.org

The Significance of Aldehyde and Methoxy (B1213986) Functionalities within the Quinoline Scaffold

The presence of both an aldehyde and a methoxy group on the quinoline framework of 6-Methoxyquinoline-2-carbaldehyde imparts a unique combination of reactivity and modulatory effects. The aldehyde group at the 2-position is a versatile chemical handle, readily participating in a variety of chemical transformations. This includes condensations, oxidations, and reductions, allowing for the construction of more complex molecular architectures.

Research Trajectories and Emerging Applications of this compound

Current research involving this compound is largely focused on its utility as a synthetic intermediate. Its chemical properties make it an ideal starting material for the synthesis of a diverse range of more complex quinoline derivatives. These derivatives are being investigated for a variety of potential applications.

One significant area of exploration is in the development of novel therapeutic agents. For instance, the core structure of this compound is related to compounds that have been investigated for their potential as P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer. nih.gov Furthermore, the broader class of quinoline derivatives is under investigation for a wide array of pharmacological activities, including antiplasmodial (antimalarial) effects. mdpi.com

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of Schiff bases. These compounds, formed by the reaction of an aldehyde with a primary amine, are known to coordinate with metal ions to form complexes with interesting catalytic and biological properties. researchgate.net The exploration of such derivatives derived from this compound represents a promising avenue for future research.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 89060-22-0 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.2 g/mol |

| Physical Form | Powder |

| Melting Point | 103-105 °C |

Structure

3D Structure

属性

IUPAC Name |

6-methoxyquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-4-5-11-8(6-10)2-3-9(7-13)12-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIIFDAAXPMDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 Methoxyquinoline 2 Carbaldehyde

Established Synthetic Routes to 6-Methoxyquinoline-2-carbaldehyde

The construction of the this compound framework can be approached through several reliable methods, including multi-step protocols starting from quinoline (B57606) precursors, the Vilsmeier-Haack reaction with substituted anilines, and various condensation reactions.

One common strategy for synthesizing substituted quinolines involves the modification of a pre-existing quinoline structure. For instance, a synthetic route can begin with a commercially available substituted quinoline, such as 6-methoxyquinoline (B18371). This precursor can then undergo a series of reactions to introduce the carbaldehyde group at the 2-position.

A potential pathway involves the nitration of a quinine (B1679958) precursor using a mixture of sulfuric acid and nitric acid, which can lead to the formation of a nitro-substituted quinoline ring. semanticscholar.org Another approach is the oxidation of a methyl group at the 2-position of the quinoline ring. For example, 6-methoxy-2-methylquinoline can be synthesized by the condensation of p-methoxyaniline with ethyl vinyl ether. researchgate.net The resulting 2-methyl group can then be oxidized to a carbaldehyde group using a suitable oxidizing agent like selenium dioxide.

Table 1: Example of a Multi-step Synthesis Approach

| Step | Starting Material | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | p-Methoxyaniline | Ethyl vinyl ether, Iodine | 6-Methoxy-2-methylquinoline | Condensation reaction to form the quinoline ring. researchgate.net |

| 2 | 6-Methoxy-2-methylquinoline | Selenium dioxide (SeO₂), Dioxane/H₂O | This compound | Oxidation of the methyl group to an aldehyde. researchgate.net |

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. ijsr.netrsc.org This reaction provides a direct route to quinoline carbaldehydes from substituted acetanilides. chemijournal.comnih.govchemijournal.com The process involves the reaction of a substituted acetanilide (B955) with the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemijournal.comnih.gov

The synthesis begins with the acetylation of a substituted aniline (B41778), such as p-anisidine (B42471), to form the corresponding acetanilide (N-(4-methoxyphenyl)acetamide). This acetanilide is then treated with the Vilsmeier reagent. The reaction proceeds through an electrophilic substitution followed by cyclization to yield a 2-chloro-3-formylquinoline derivative. chemijournal.comchemijournal.com Subsequent removal of the chloro group can afford the desired carbaldehyde. This method is noted for its efficiency and good yields. chemijournal.com

General Steps for Vilsmeier-Haack Synthesis:

Formation of Acetanilide : Reaction of a substituted aniline (e.g., p-anisidine) with acetic anhydride. chemijournal.com

Vilsmeier Reagent Formation : Reaction between POCl₃ and DMF.

Cyclization and Formylation : The substituted acetanilide is added to the Vilsmeier reagent and heated, leading to the formation of a 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate. chemijournal.comchemijournal.com

Condensation reactions are fundamental in constructing the quinoline skeleton from acyclic precursors. Several named reactions, such as the Combes, Doebner-von Miller, and Povarov reactions, can be adapted to produce 6-methoxyquinoline derivatives.

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. For the synthesis of a 6-methoxyquinoline, p-anisidine would be the aniline of choice. The selection of the β-diketone would be critical to introduce the desired substituent at the 2-position.

The Povarov reaction is a [4+2] cycloaddition reaction that can be used to synthesize tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com This multicomponent reaction typically involves an aniline (p-anisidine), an aldehyde, and an activated alkene. For example, the reaction of p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol, catalyzed by BF₃·OEt₂, followed by oxidative dehydrogenation, yields a substituted 6-methoxyquinoline. mdpi.com

Table 2: Overview of Condensation Reactions for Quinoline Synthesis

| Reaction Name | Reactants | General Product | Notes |

|---|---|---|---|

| Combes Synthesis | Aniline + β-Diketone | Substituted Quinoline | Requires acidic catalyst. |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated Carbonyl Compound | Substituted Quinoline | Often uses a strong acid like sulfuric acid. |

| Povarov Reaction | Aniline + Aldehyde + Activated Alkene | Tetrahydroquinoline (oxidized to Quinoline) | A multicomponent cycloaddition reaction. mdpi.com |

Functional Group Interconversions and Derivatization Strategies of this compound

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives, including carboxylic acids and Schiff bases.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid group, yielding 6-Methoxyquinoline-2-carboxylic acid. This transformation is a standard process in organic synthesis and can be achieved using a variety of common oxidizing agents.

The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The reaction typically involves treating the aldehyde with the oxidizing agent in a suitable solvent, followed by an acidic workup to protonate the resulting carboxylate salt.

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Name of Reagent | Typical Conditions |

|---|---|---|

| Potassium permanganate | KMnO₄ | Aqueous basic solution, then acidification. |

| Jones reagent | CrO₃ in aqueous acetone/sulfuric acid | Strongly acidic and oxidizing. |

| Tollens' reagent | [Ag(NH₃)₂]NO₃ | Mild, selective for aldehydes. |

| Sodium chlorite | NaClO₂ | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger. |

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. wjpsonline.comasianpubs.org This reaction is a reversible nucleophilic addition-elimination process. scispace.commdpi.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon of the aldehyde to form a carbinolamine intermediate. scispace.comnih.gov This intermediate then dehydrates, often under acidic or basic catalysis, to yield the stable imine product. scispace.com

The formation of Schiff bases is a versatile method for creating new C=N bonds and is widely used in the synthesis of ligands for coordination chemistry and molecules with diverse biological activities. wjpsonline.comasianpubs.org A wide variety of primary amines (both aliphatic and aromatic) can be used, allowing for the generation of a large library of quinoline-based Schiff base derivatives. For instance, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields the corresponding Schiff base. nih.gov

General Reaction Scheme: this compound + R-NH₂ ⇌ 6-Methoxy-2-(R-iminomethyl)quinoline + H₂O

To drive the equilibrium towards the product, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or a dehydrating agent like magnesium sulfate. mdpi.com

Cyclization Reactions involving this compound Intermediates

Cyclization reactions are fundamental in heterocyclic chemistry for constructing fused ring systems. Intermediates derived from analogs of this compound serve as versatile precursors for such transformations. A notable example involves the synthesis of pyrazolo[3,4-b]quinolines, where a Schiff base intermediate, formed from the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine, undergoes intramolecular cyclization. nih.gov This reaction, typically facilitated by heating in a high-boiling solvent like nitrobenzene (B124822) with a catalytic amount of pyridine (B92270), results in the formation of the fused heterocyclic product, 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov

Another type of cyclization is observed in the synthesis of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov This process involves heating a quinoline carbaldehyde analog with formamide (B127407) and formic acid. The reaction proceeds through the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes cyclization with the elimination of a hydrogen chloride molecule to yield the final fused-ring product. nih.gov

Table 1: Examples of Cyclization Reactions with Quinoline Carbaldehyde Analogs

| Starting Analog | Reagents | Intermediate | Final Product | Reaction Type |

|---|---|---|---|---|

| 2-chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine, Pyridine (cat.), Nitrobenzene | Schiff Base | 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | Intramolecular Cyclization |

| 2-chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | N-((2-chloroquinolin-3-yl)methylene)formamide | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | Condensation-Cyclization |

Alkylation Reactions of this compound

Alkylation and related carbon-carbon bond-forming reactions are crucial for modifying the quinoline scaffold. The Sonogashira coupling reaction is a powerful method for the alkynylation at the C2 position of halo-substituted quinoline carbaldehydes, which are precursors to compounds like this compound. nih.gov In this reaction, a 2-chloroquinoline (B121035) carbaldehyde derivative is coupled with a terminal alkyne in the presence of a dual catalyst system, typically consisting of a palladium complex such as dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]) and a copper(I) salt like copper(I) iodide (CuI). nih.gov The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) with a base, such as triethylamine, to yield 2-alkynyl-3-formyl-quinolines. nih.gov This methodology demonstrates an effective way to introduce alkyl or aryl-alkynyl groups onto the quinoline core. nih.gov

Catalytic Approaches in the Synthesis of this compound and its Analogs

The synthesis of the quinoline core and its derivatives heavily relies on catalytic methods to ensure efficiency and selectivity. mdpi.com Modern synthetic strategies often employ transition-metal catalysts. mdpi.commdpi.com For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters provides a regioselective route to quinoline carboxylates, which can be precursors to carbaldehydes. mdpi.com

Table 2: Catalytic Systems in Quinoline Synthesis and Functionalization

| Reaction Type | Catalyst System | Example Application |

|---|---|---|

| C-H Activation/Cyclization | Rhodium complexes | Regioselective synthesis of quinoline carboxylates |

| Cross-Coupling (Sonogashira) | [PdCl₂(PPh₃)₂] / CuI | Alkynylation of 2-chloroquinoline carbaldehydes |

| Annulation | Gold complexes | Synthesis of quinolines from arylynes and nitrones |

| Oxidative Cascade | Silver salts | Quinoline synthesis via C-H bond activation |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. msu.edusigmaaldrich.comrjpn.org The synthesis of this compound and its analogs can be significantly improved by adhering to these principles.

Catalysis: The use of catalysts (Principle 9) is inherently green as it allows for reactions to proceed with greater efficiency and under milder conditions, reducing energy consumption and the formation of byproducts. msu.edurjpn.org The transition-metal-catalyzed reactions discussed, such as those using palladium, rhodium, and gold, are prime examples of this principle in action. nih.govmdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product (Principle 2). sigmaaldrich.com Catalytic annulation and cyclization reactions are often superior to classical multi-step syntheses in this regard, as they can construct complex molecules in fewer steps with less waste. mdpi.comunl.pt

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created (Principle 1). msu.edusigmaaldrich.com Developing one-pot cascade reactions, where multiple transformations occur in a single reaction vessel, minimizes solvent use and waste generation from intermediate workup and purification steps. unl.pt

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible (Principle 5). sigmaaldrich.com Research into quinoline synthesis aims to replace hazardous solvents like nitrobenzene with greener alternatives.

Design for Energy Efficiency: Energy requirements should be minimized (Principle 6). sigmaaldrich.com Catalytic processes that operate at ambient temperature and pressure are preferable to those requiring high heat, thereby reducing the environmental and economic footprint of the synthesis. sigmaaldrich.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided (Principle 8), as such steps require additional reagents and generate waste. sigmaaldrich.com Strategies like direct C-H activation for quinoline synthesis align with this principle by avoiding the need for pre-functionalized starting materials. mdpi.com

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-6-methoxyquinoline-3-carbaldehyde |

| Phenylhydrazine |

| Nitrobenzene |

| Pyridine |

| 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline |

| Formamide |

| Formic Acid |

| N-((2-chloroquinolin-3-yl)methylene)formamide |

| 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Copper(I) iodide |

| Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Triethylamine |

Coordination Chemistry of 6 Methoxyquinoline 2 Carbaldehyde As a Ligand

Ligand Properties of 6-Methoxyquinoline-2-carbaldehyde

This compound possesses intrinsic properties that make it an excellent building block for designing sophisticated ligands. The quinoline (B57606) ring system provides a rigid backbone, while the methoxy (B1213986) and carbaldehyde groups offer sites for functionalization and coordination.

The aldehyde functional group in this compound is readily condensed with primary amines to form Schiff bases, which contain an imine or azomethine (–C=N–) group. This imine nitrogen is a key site for coordination with metal cations. mdpi.comekb.eg Schiff bases derived from quinoline-2-carbaldehyde and its analogues typically act as bidentate or tridentate ligands. tandfonline.comekb.eg Coordination often involves the nitrogen atom of the quinoline ring and the nitrogen atom of the newly formed imine group. mdpi.com This chelation forms stable five- or six-membered rings with the central metal ion, a thermodynamically favorable arrangement. Studies on various quinoline-based Schiff base complexes confirm that the azomethine nitrogen is a primary coordination site, evidenced by shifts in its characteristic infrared (IR) stretching frequency upon complexation. unn.edu.ng

The versatility of this compound lies in the ability to modify its steric and electronic properties. The electronic nature of the resulting ligand is influenced by the electron-donating methoxy group (-OCH₃) at the 6-position of the quinoline ring, which can affect the electron density on the coordinating nitrogen atoms and, consequently, the stability and redox potential of the metal complex. ijfans.org

Furthermore, the steric and electronic environment around the metal center can be systematically tuned by choosing different primary amines for the Schiff base condensation reaction. Reacting the aldehyde with a wide array of amines—from simple alkylamines to bulky aromatic amines or functionalized anilines—allows for the synthesis of a family of related ligands with varying steric hindrance and additional potential donor sites. This modular approach is fundamental in coordination chemistry for controlling the geometry, coordination number, and reactivity of the resulting metal complexes. ijfans.org

Synthesis and Characterization of Metal Complexes involving this compound

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. In some cases, the complexes are formed in situ by mixing the aldehyde, a primary amine, and the metal salt in one pot. The resulting complexes are often colored, solid materials that can be isolated by filtration. unn.edu.ng

Ligands derived from quinoline-carbaldehydes have been successfully used to synthesize complexes with a variety of transition metals. For instance, Schiff bases of similar quinoline aldehydes have formed stable complexes with copper(II), nickel(II), cobalt(II), and cadmium(II). tandfonline.com The stoichiometry of these complexes, typically found to be in a 1:2 metal-to-ligand ratio, suggests the coordination of two ligand molecules to one central metal ion. tandfonline.comunn.edu.ng The specific geometry adopted by the complex—such as tetrahedral, square planar, or octahedral—depends on the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. ijfans.org For example, Cu(II) complexes with quinoline-2-carboxaldehyde thiosemicarbazones have been found to be square planar, while the corresponding Ni(II) complexes are octahedral. nih.gov

Table 1: Examples of Transition Metal Complexes with Quinoline-Carbaldehyde Schiff Base Derivatives

| Metal Ion | Ligand Type | Proposed Geometry | Metal:Ligand Ratio |

|---|---|---|---|

| Cu(II) | Schiff base of 2-hydroxy-6-methylquinolin-3-carbaldehyde | Not Specified | 1:2 |

| Ni(II) | Schiff base of 2-hydroxy-6-methylquinolin-3-carbaldehyde | Not Specified | 1:2 |

| Co(II) | Schiff base of 2-hydroxy-6-methylquinolin-3-carbaldehyde | Not Specified | 1:2 |

| Cd(II) | Schiff base of 2-hydroxy-6-methylquinolin-3-carbaldehyde | Not Specified | 1:2 |

| Cu(II) | Thiosemicarbazone of quinoline-2-carboxaldehyde | Square Planar | 1:1 |

| Ni(II) | Thiosemicarbazone of quinoline-2-carboxaldehyde | Octahedral | 1:2 |

Data compiled from studies on related quinoline-carbaldehyde derivatives. tandfonline.comnih.gov

A combination of analytical and spectroscopic techniques is employed to determine the structure of these coordination compounds. Elemental analysis helps in confirming the metal-to-ligand stoichiometry. mdpi.com Spectroscopic methods provide crucial insights into the ligand's coordination mode.

Infrared (IR) Spectroscopy: In the IR spectrum of a Schiff base ligand, the C=N (azomethine) stretching vibration is a key diagnostic peak. Upon coordination to a metal ion, this peak typically shifts to a lower or higher frequency, indicating the involvement of the imine nitrogen in chelation. unn.edu.ng New bands appearing in the far-IR region can often be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, providing direct evidence of coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transitions observed are characteristic of the specific metal ion and its coordination environment (e.g., octahedral vs. tetrahedral). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic complexes (e.g., Cd(II)). The chemical shifts of protons near the coordination sites, such as the azomethine proton, are often affected upon complexation. tandfonline.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, offering precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netresearchgate.net

Table 2: Key Spectroscopic Data for Characterizing Quinoline Schiff Base Complexes

| Technique | Observation | Interpretation |

|---|---|---|

| FT-IR | Shift in ν(C=N) band | Coordination of azomethine nitrogen to the metal center. |

| UV-Vis | Appearance of d-d transition bands | Indicates the coordination geometry around the metal ion. |

| ¹H NMR | Shift in the azomethine proton signal | Confirms the involvement of the imine group in complexation. |

| X-ray Diffraction | Determination of bond lengths and angles | Provides definitive structural information and geometry. |

The electrochemical properties of metal complexes derived from quinoline-based ligands are often investigated using techniques like cyclic voltammetry. These studies reveal the redox behavior of the metal center within the complex. The reduction and oxidation potentials are sensitive to the chemical environment, including the nature of the ligand and its substituents. mdpi.comresearchgate.net The presence of electron-donating groups, such as the methoxy group in this compound, can influence the electron density at the metal center, thereby making oxidation easier or reduction more difficult. mdpi.comresearchgate.net The electrochemical profile of these complexes is crucial for applications in catalysis, sensing, and the development of redox-active materials.

Applications of this compound Metal Complexes

Biological Activity of Coordination Compounds

Following a comprehensive review of available scientific literature, no specific studies detailing the biological or pharmacological activities of metal complexes derived directly from the ligand this compound were identified. Research in this area has predominantly focused on structurally related quinoline-carbaldehyde derivatives.

For instance, significant research has been conducted on the metal complexes of thiosemicarbazones derived from 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde . Palladium(II) complexes of these ligands have been synthesized and characterized. Studies on their interaction with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA) suggest potential biological interactions. rsc.org Furthermore, these palladium(II) complexes demonstrated notable antioxidant activity against DPPH and ABTS radicals and exhibited in vitro cytotoxicity against the human lung cancer cell line, A549. rsc.org One specific palladium complex showed higher cytotoxic activity than the established anticancer drug, cisplatin, against this cell line. rsc.org

Similarly, transition metal complexes involving thiosemicarbazone derived from 6-methyl-2-oxo-quinoline-3-carbaldehyde have been evaluated for their antitumor properties. A copper(II) complex, in particular, showed greater inhibitory activity against SK-OV-3 and MGC80-3 tumor cell lines than cisplatin. rsc.org These complexes also displayed comparatively low cytotoxicity towards normal human liver cells. rsc.org

While these findings on related but structurally distinct molecules are promising, they cannot be directly extrapolated to the metal complexes of this compound. The presence of an oxo group at the 2-position and the shift of the carbaldehyde group to the 3-position in the aforementioned studies represent significant structural modifications that would fundamentally alter the electronic properties, coordination behavior, and, consequently, the biological activity of the resulting metal complexes.

Therefore, the specific biological activities of coordination compounds formed with this compound as a ligand remain an uninvestigated area of research. Future studies are required to synthesize and evaluate these specific complexes to determine their potential applications in areas such as antimicrobial or anticancer therapy.

Spectroscopic and Computational Investigations of 6 Methoxyquinoline 2 Carbaldehyde

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to characterize 6-Methoxyquinoline-2-carbaldehyde, each providing unique information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the this compound molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline (B57606), shows characteristic signals that help in identifying the various protons in the molecule. For instance, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum malariaworld.org. The protons of the methoxy (B1213986) group also give a distinct singlet, while the aromatic protons on the quinoline ring system exhibit complex splitting patterns due to spin-spin coupling malariaworld.orgmdpi.com.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is typically observed at a significant downfield shift mdpi.com. The carbon atoms of the quinoline ring system and the methoxy group also show characteristic chemical shifts, which are influenced by their electronic environment rsc.org. The presence of the methoxy group, for example, influences the chemical shifts of the carbon atoms in the benzene (B151609) portion of the quinoline ring researchgate.net.

Interactive Data Table: Representative NMR Data for Quinoline Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~10.1 | ~190.0 |

| Methoxy (OCH₃) | ~3.8 | ~55.4 |

| Aromatic (Quinoline Ring) | 7.0 - 9.6 | 110 - 160 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern of the quinoline derivative. Data is compiled from similar structures reported in the literature.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum of a similar compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, reveals key absorption bands malariaworld.org. A strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is a prominent feature, typically appearing in the region of 1680-1715 cm⁻¹ malariaworld.orgmasterorganicchemistry.com.

Other significant peaks include those for C-H stretching of the aromatic ring and the methoxy group, as well as C=C and C=N stretching vibrations within the quinoline ring system malariaworld.org. The C-O stretching of the methoxy group also gives rise to a characteristic band.

Interactive Data Table: Key IR Absorption Bands for 2-formyl-6-methoxy-3-carbethoxy quinoline

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1699 |

| Ester C=O | Stretch | 1710 |

| Aromatic C-H | Stretch | 3000 |

| Aliphatic C-H (methoxy/carbethoxy) | Stretch | 2920 |

| Aromatic C=N | Stretch | 1618 |

| -O-C₂H₅ | Stretch | 1461 |

Data sourced from a study on 2-formyl-6-methoxy-3-carbethoxy quinoline. malariaworld.org

Mass spectrometry techniques are vital for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for the analysis of such organic compounds researchgate.netnih.govekb.eg. The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. For the related compound 6-Methoxyquinoline (B18371), the precursor m/z is reported as 160.0757 [M+H]+ nih.gov. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum is influenced by the conjugated π-electron system of the quinoline ring. A study on a similar compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, recorded its UV-Vis spectrum in methanol, which is a common solvent for such analyses malariaworld.orgnih.gov. The absorption bands observed in the UV-Vis spectrum correspond to π→π* and n→π* electronic transitions within the chromophoric parts of the molecule. The extended conjugation of the quinoline system, along with the presence of the methoxy and carbaldehyde groups, influences the position and intensity of these absorption maxima wepub.orgresearchgate.net.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the molecular properties of compounds like this compound.

Density Functional Theory (DFT) calculations are employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of quinoline derivatives researchgate.netrsc.orgnih.govmdpi.comscirp.org. For a closely related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, DFT calculations at the B3LYP/6-311G* level of theory were used to optimize the molecular geometry and calculate the UV-Vis spectrum malariaworld.orgnih.gov.

These computational studies can predict various molecular properties, including bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography malariaworld.orgnih.gov. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which aid in the assignment of experimental IR spectra. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides information about the electronic transitions and chemical reactivity of the molecule rsc.orgscirp.org.

Molecular Docking Simulations for Biological Target Interaction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein.

In the case of quinoline derivatives, molecular docking studies have been pivotal in identifying potential biological targets and elucidating their mechanism of action. For instance, a study on a similar compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, investigated its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). The docking analysis revealed a strong binding affinity, with a binding energy of -5.5 kcal/mol, which was superior to that of chloroquine, a known antimalarial drug also investigated for its potential against SARS-CoV-2. cusat.ac.in This interaction was stabilized by multiple intermolecular forces, including hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the protease. cusat.ac.in

While specific docking studies solely focused on this compound are not extensively documented in publicly available literature, the principles from related molecules suggest its potential to interact with a variety of biological targets. The presence of the methoxy group and the carbaldehyde moiety on the quinoline scaffold allows for a range of interactions, including hydrogen bonding and π-π stacking, which are crucial for stable ligand-protein binding. The binding energies of quinoline derivatives can vary depending on the target protein and the specific substitutions on the quinoline ring.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues (Illustrative) |

|---|---|---|---|

| SARS-CoV-2 Mpro | 2-formyl-6-methoxy-3-carbethoxy quinoline | -5.5 | His41, Cys145, His163, Glu166 |

| VEGFR-2 | Quinoxaline (B1680401) Derivative I | -12.13 | Asp1044 |

| VEGFR-2 | Quinoxaline Derivative III | -15.63 | Asp1044 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. These simulations are crucial for validating the results of molecular docking and for understanding the dynamic behavior of the system at an atomic level.

| System | Simulation Time (ns) | Average RMSD (Å) | Key Residue RMSF (Å) (Illustrative) |

|---|---|---|---|

| Quinoline Derivative-Protease Complex | 100 | ~1.5 - 2.5 | Active Site Residues: <1.0 |

| Apo-Protease | 100 | ~2.0 - 3.0 | Active Site Residues: ~1.0 - 1.5 |

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules. These calculations provide valuable insights that complement experimental findings.

For quinoline derivatives, DFT calculations have been used to optimize their molecular geometry, calculate their vibrational frequencies, and predict their electronic properties. A study on 2-formyl-6-methoxy-3-carbethoxy quinoline utilized DFT with the B3LYP/6-311G* level of theory to determine its optimized geometry. cusat.ac.in The calculated bond lengths, bond angles, and dihedral angles were found to be in good agreement with experimental data obtained from X-ray crystallography, validating the computational method.

These calculations also provide information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. For 2-formyl-6-methoxy-3-carbethoxy quinoline, the HOMO-LUMO energy gap was calculated to understand its electronic transition properties. cusat.ac.in

| Parameter | Calculated Value (Illustrative for a Quinoline Derivative) | Method |

|---|---|---|

| Bond Length (C=O) | 1.21 Å | B3LYP/6-311G |

| Bond Angle (C-C-N) | 120.5° | B3LYP/6-311G |

| HOMO Energy | -6.5 eV | B3LYP/6-311G |

| LUMO Energy | -2.1 eV | B3LYP/6-311G |

| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-311G* |

Analysis of Excited State Proton Transfer Dynamics

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. This process is often associated with a large Stokes shift and dual fluorescence, making molecules that exhibit ESIPT valuable as fluorescent probes, sensors, and in materials for optoelectronics.

The potential for ESIPT in quinoline derivatives is an active area of investigation. The presence of both proton-donating and proton-accepting groups within the molecular structure is a prerequisite for this phenomenon. In this compound, the nitrogen atom of the quinoline ring can act as a proton acceptor, but a suitable intramolecular proton donor is absent. However, in the presence of protic solvents like water or alcohols, solvent-assisted excited-state proton transfer can occur.

Studies on related polyquinoline systems have explored the dynamics of excited-state proton transfer. For instance, in a semirigid polyquinoline, the cis-enolic form was found to undergo intramolecular proton transfer within 15 picoseconds to form a tautomeric zwitterionic species. mdpi.com This was followed by an intramolecular charge transfer on a timescale of 25 to 62 picoseconds. mdpi.com While this compound itself does not have the classic structure for ESIPT, its excited-state dynamics in protic environments could involve proton exchange with solvent molecules, influencing its fluorescence properties. Further time-resolved spectroscopic studies would be necessary to fully elucidate the excited-state dynamics of this compound.

Reactivity and Mechanistic Studies of 6 Methoxyquinoline 2 Carbaldehyde

Reaction Pathways and Mechanisms of 6-Methoxyquinoline-2-carbaldehyde

The principal reaction pathways for this compound involve the aldehydic functional group, which readily participates in condensation reactions, is susceptible to nucleophilic attack, and can engage in cycloaddition reactions to form fused heterocyclic structures.

Condensation reactions are a cornerstone of the reactivity of this compound, leveraging the electrophilic nature of the carbonyl carbon. These reactions involve the addition of a nucleophile to the aldehyde, typically followed by the elimination of a water molecule to form a new carbon-nitrogen or carbon-carbon double bond.

A prominent example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation. sigmaaldrich.com This reaction involves a nucleophilic addition between an aldehyde and a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), facilitated by a basic catalyst. sigmaaldrich.com While specific studies on this compound are not detailed, its aldehyde functionality makes it a suitable substrate for such reactions. The process begins with the deprotonation of the active methylene compound by the base, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the quinoline (B57606) aldehyde. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com

Another significant class of condensation reactions is the formation of Schiff bases (or imines). This occurs when the aldehyde reacts with primary amines. For instance, the related compound 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) readily condenses with phenylhydrazine (B124118) to yield a Schiff base, which can then undergo intramolecular cyclization. nih.gov Similarly, reactions with hydroxylamine (B1172632) hydrochloride lead to the formation of the corresponding oxime. nih.gov These transformations highlight the aldehyde's capacity to form C=N bonds, a key step in the synthesis of various heterocyclic derivatives.

The table below summarizes representative condensation reactions applicable to quinoline aldehydes.

| Reaction Type | Reactant | Catalyst | Product Type |

| Schiff Base Formation | Primary Amine (e.g., Phenylhydrazine) | Acid/Base | Imine/Hydrazone |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Base (e.g., Piperidine, l-proline) | α,β-Unsaturated Carbonyl |

| Wittig Reaction | Phosphonium Ylide | - | Alkene |

| Aldol-type Condensation | Ketone (e.g., Acetophenone) | Base (e.g., K2CO3) | α,β-Unsaturated Ketone (Chalcone analogue) |

The electrophilic character of this compound is centered on the carbonyl carbon of the aldehyde group. This carbon atom is electron-deficient due to the high electronegativity of the adjacent oxygen atom and the electron-withdrawing nature of the quinoline ring's nitrogen atom. Consequently, it is a prime target for attack by a wide range of nucleophiles.

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or participate in subsequent elimination or rearrangement steps. The presence of the methoxy (B1213986) group at the 6-position donates electron density to the quinoline ring system through resonance, which could slightly temper the electrophilicity of the aldehyde compared to an unsubstituted quinoline-2-carbaldehyde. However, the aldehyde group's strong electron-withdrawing effect remains the dominant factor in its reactivity.

Cycloaddition reactions offer a powerful method for constructing new ring systems fused to the quinoline core. These reactions involve the combination of two π-electron systems to form a cyclic product. libretexts.org In the context of this compound, the aldehyde group can be transformed into a reactive intermediate that participates in these cyclizations.

For example, a derivative of the closely related 2-chloroquinoline-3-carbaldehyde (B1585622) undergoes a cycloaddition reaction with hydrazine (B178648) hydrate. nih.gov This reaction proceeds to form a fused pyrazole (B372694) ring, resulting in a 1H-pyrazolo[3,4-b]quinoline system. nih.gov The mechanism likely involves an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization onto the quinoline ring, followed by aromatization. The formation of such fused heterocyclic systems is a significant transformation, as it dramatically increases the structural complexity and can lead to compounds with novel biological or material properties.

Influence of Substituents on Reactivity

Substituents on the quinoline ring play a critical role in modulating the reactivity of the molecule. In this compound, the key substituents are the methoxy group at the C6 position and the aldehyde group at the C2 position.

Aldehyde Group (at C2): The aldehyde group is a strong electron-withdrawing group (EWG) through both resonance (-R) and inductive (-I) effects. It deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack. Its primary role, as discussed, is to serve as an electrophilic center for addition and condensation reactions.

The interplay between the C6-methoxy EDG and the C2-aldehyde EWG creates a "push-pull" electronic effect across the molecule. The electron donation from the methoxy group can be relayed through the conjugated system, subtly influencing the reactivity at the distant aldehyde group. Computational studies on other substituted quinolines have shown that such substituents significantly alter the electrostatic potential of the atoms, thereby directing the course of reactions like formylation. mdpi.com

The table below illustrates the expected influence of different hypothetical substituents at the C6 position on the reactivity of the C2-aldehyde, relative to the existing methoxy group.

| Substituent at C6 | Electronic Effect | Expected Effect on Aldehyde Electrophilicity |

| -NO2 (Nitro) | Strong EWG | Increased |

| -Cl (Chloro) | Weak EWG (Inductive) / Weak EDG (Resonance) | Slightly Increased |

| -H (Hydrogen) | Neutral (Reference) | Baseline |

| -OCH3 (Methoxy) | Strong EDG (Resonance) | Decreased (relative to -H) |

| -N(CH3)2 (Dimethylamino) | Very Strong EDG | Strongly Decreased |

Mechanistic Elucidations of Key Transformations

Understanding the step-by-step mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

Mechanism of Schiff Base Formation: The condensation reaction between this compound and a primary amine (R-NH2) to form a Schiff base is a well-established, often acid-catalyzed, process.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral aminoalcohol intermediate, also known as a carbinolamine.

Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (-OH2+).

Elimination of Water: The lone pair on the nitrogen atom helps to push out the water molecule, forming a carbon-nitrogen double bond. This results in a protonated imine, or iminium ion.

Deprotonation: A base (such as water or the amine reactant) removes the proton from the nitrogen atom, yielding the final neutral Schiff base and regenerating the acid catalyst.

Proposed Mechanism for Pyrazoloquinoline Formation (by analogy): The formation of a fused pyrazole ring from a quinoline aldehyde derivative and hydrazine can be rationalized through a condensation-cyclization sequence. nih.gov

Hydrazone Formation: this compound first reacts with hydrazine in a condensation reaction (similar to Schiff base formation) to produce this compound hydrazone.

Intramolecular Nucleophilic Attack: The terminal -NH2 group of the hydrazone then acts as an intramolecular nucleophile. For this to lead to a pyrazolo[3,4-b]quinoline, the attack would need to occur at the C3 position of the quinoline ring. This step often requires activation of the C3 position, for example by a leaving group such as a chloro substituent, as seen in related literature. nih.gov

Aromatization: Following the cyclization, an elimination step (e.g., loss of H2) or oxidation would lead to the formation of the stable, aromatic fused pyrazole ring.

Biological Activity and Medicinal Chemistry of 6 Methoxyquinoline 2 Carbaldehyde Derivatives

Antimicrobial and Antifungal Properties of 6-Methoxyquinoline-2-carbaldehyde Derivatives

Derivatives of 6-methoxyquinoline (B18371) have shown considerable antimicrobial and antifungal activities. The quinoline (B57606) core is a well-established pharmacophore in antimicrobial drug discovery, and modifications at the 2- and 6-positions have been explored to enhance this activity. Thiosemicarbazone derivatives, in particular, have been a focus of research due to their broad spectrum of biological activities, including antibacterial and antifungal effects.

Research into new 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives revealed that many of these compounds exhibit moderate activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. Specifically, certain ester and thioether derivatives demonstrated notable activity against Gram-positive strains, while others were effective against Gram-negative bacteria. One compound, in particular, showed higher activity against three fungal species than the standard drug, Amphotericin B. researchgate.net

Schiff base derivatives are another class of compounds derived from this compound that have been investigated for their antimicrobial potential. These compounds, formed by the condensation of the aldehyde with various amines, have shown activity against both bacterial and fungal pathogens. The imine group in Schiff bases is thought to be crucial for their biological activity.

The antimicrobial activity of these derivatives is often attributed to their ability to chelate metal ions, which are essential for the survival of microorganisms. The 6-methoxy group and the quinoline nitrogen can participate in forming stable complexes with metal ions, thereby inhibiting microbial growth.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| 6-methoxyquinoline-3-carbonitrile derivatives | Streptococcus pneumoniae, Bacillus subtilis (Gram-positive bacteria) | Moderate activity, with ester and thioether derivatives showing highest activity. | researchgate.net |

| 6-methoxyquinoline-3-carbonitrile derivatives | Pseudomonas aeruginosa, Escherichia coli (Gram-negative bacteria) | Moderate activity, with specific ester and thioether derivatives showing the highest activity. | researchgate.net |

| 6-methoxyquinoline-3-carbonitrile derivatives | Aspergillus fumigatus, Syncephalastrum racemosum, Geotriucum candidum, Candida albicans (Fungi) | Moderate activity, with one compound being more active than Amphotericin B against three fungal species. | researchgate.net |

| Quinoline-2-carbaldehyde hydrazone derivatives | Staphylococcus aureus | Good activity (MIC = 0.39 µg/mL for compound 8). | researchgate.net |

| Quinoline-2-carbaldehyde hydrazone derivatives | Bacillus subtilis | Good activity (MIC = 0.78 µg/mL for compound 8). | researchgate.net |

| Quinoline-2-carbaldehyde hydrazone derivatives | Candida albicans | Good antifungal activity (MIC = 1.56 µg/mL and 0.78 µg/mL for compounds 5a and 9, respectively). | researchgate.net |

Anticancer and Anti-Proliferative Activities of this compound Derivatives

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with quinoline derivatives showing significant promise. Derivatives of this compound have been a particular focus, demonstrating potent anti-proliferative and cytotoxic effects against a range of human cancer cell lines.

A key strategy in modern cancer therapy is the targeted inhibition of specific biomolecules that are crucial for tumor growth and survival. Derivatives of 6-methoxyquinoline have been investigated as inhibitors of several such targets.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Inhibition of VEGFR-2 is a validated approach for cancer treatment. nih.govmdpi.com Several quinoline and quinoxaline (B1680401) derivatives have been designed and synthesized as VEGFR-2 inhibitors. researchgate.netrsc.orgmdpi.com For instance, certain 3-methylquinoxaline derivatives have demonstrated significant VEGFR-2 inhibition, surpassing the efficacy of the known inhibitor sorafenib. researchgate.net

Protein Kinase CK2 Inhibition: Protein kinase CK2 is another important target in cancer therapy. medchem.org.uanih.gov CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and is involved in cell growth, proliferation, and apoptosis. medchem.org.uanih.gov The development of potent and selective CK2 inhibitors is an active area of research. medchem.org.uanih.govmdpi.comresearchgate.netnih.gov Novel tricyclic quinoline analogs have been synthesized and shown to be highly potent CK2 inhibitors. researchgate.net

Numerous studies have demonstrated the cytotoxic effects of 6-methoxyquinoline derivatives against a variety of human cancer cell lines. For example, metal complexes of 6-methoxyquinoline have been studied for their antitumor effects. A copper(II) complex of 6-methoxyquinoline (Cu6MQ) was found to have a lower IC50 value in A549 lung cancer cells compared to cobalt(II), zinc(II), and silver(I) complexes. nih.govresearchgate.net This complex was shown to decrease cell proliferation and induce oxidative stress. nih.govresearchgate.net

Furthermore, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were identified as a novel class of tubulin polymerization inhibitors. The most active compound in this series exhibited extremely high cytotoxicity against a panel of human tumor cell lines, with GI50 values in the nanomolar range. researchgate.net

Table 2: Cytotoxicity of 6-Methoxyquinoline Derivatives against Human Tumor Cell Lines

| Compound/Derivative | Cell Line | IC50/GI50 Value | Reference |

|---|---|---|---|

| Copper(II) complex of 6-methoxyquinoline (Cu6MQ) | A549 (Lung carcinoma) | 57.9 µM (24 h) | nih.govresearchgate.net |

| N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative (6d) | A549, KB, KBvin, HCT-15, MKN-45, K562, UO-31 | 1.5 - 1.7 nM | researchgate.net |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (Pancreatic cancer) | 2 - 16 µM | nih.gov |

| Nitro-aldehyde quinoline derivative (E) | Caco-2 (Colorectal carcinoma) | 0.535 µM | brieflands.com |

Understanding the mechanism by which these derivatives exert their anticancer effects is crucial for their development as therapeutic agents. A common mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death.

Studies on a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), in pancreatic cancer cell lines revealed that it induced both apoptosis and autophagic cell death. nih.gov The induction of apoptosis was confirmed by the activation of caspase-3 and the cleavage of PARP. nih.gov Similarly, the copper complex Cu6MQ was found to induce a cell cycle arrest at the G2/M phase and trigger apoptosis in A549 cells. nih.govresearchgate.net

Another study on a tetrahydrobenzo[h]quinoline derivative in MCF-7 breast cancer cells showed that it could inhibit cell proliferation and induce apoptosis. tbzmed.ac.ir The induction of apoptosis was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. tbzmed.ac.ir

Antileishmanial and Antitubercular Potential of this compound Derivatives

Leishmaniasis and tuberculosis are two major global health problems caused by parasitic and bacterial pathogens, respectively. The emergence of drug resistance has necessitated the search for new therapeutic agents against these diseases. Quinoline-based compounds have historically played a significant role in the treatment of parasitic diseases, and derivatives of 6-methoxyquinoline are being explored for their antileishmanial and antitubercular potential.

Research has shown that certain 2-substituted quinolines exhibit antileishmanial activity. mdpi.com Hybrid compounds combining the quinoline scaffold with other pharmacologically active moieties have been synthesized and evaluated. For instance, aminoquinoline/steroid conjugates have demonstrated enhanced leishmanicidal and antitubercular activities, highlighting the potential of steroids as carrier molecules to improve drug efficacy. unesp.br

Furthermore, quinoxaline di-N-oxides containing an amino acidic side chain have been investigated for their dual antitubercular and antileishmanial profiles. Some of these compounds exhibited activity comparable to the standard drug miltefosine (B1683995) against Leishmania promastigotes and were also potent against intracellular amastigotes. nih.gov

Investigation of other Pharmacological Activities (e.g., Anti-inflammatory, Anti-HIV)

In addition to the activities mentioned above, derivatives of this compound have been investigated for other pharmacological properties.

Anti-inflammatory Activity: Inflammation is a complex biological response implicated in various diseases. Quinoline derivatives have been associated with a wide array of therapeutic effects, including anti-inflammatory activity. researchgate.netnih.gov Certain synthesized quinoline derivatives have exhibited significant anti-inflammatory properties in animal models, with some compounds being more potent than the reference drug ibuprofen. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of pro-inflammatory mediators like tumor necrosis factor-α and interleukin-6. researchgate.netnih.gov

Anti-HIV Activity: The human immunodeficiency virus (HIV) pandemic continues to be a major global health challenge. The search for novel anti-HIV agents is ongoing, and various heterocyclic compounds are being explored. Quinoxaline derivatives, which are structurally related to quinolines, have been designed and synthesized as potential anti-HIV agents. nih.gov Through pharmacophore modeling and molecular docking studies, several quinoxaline derivatives have been identified that show promising anti-HIV activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of new therapeutic agents by identifying the key chemical features that contribute to their biological effects. For derivatives of this compound, SAR studies have provided valuable insights into how modifications of the quinoline scaffold influence their activity as potential therapeutic agents, such as P-glycoprotein (P-gp) inhibitors.

In a study focused on developing 6-methoxy-2-arylquinoline analogues as P-gp inhibitors, a series of compounds were synthesized and evaluated. The core structure was modified at the 4-position of the quinoline ring. It was observed that the nature of the substituent at this position plays a crucial role in the P-gp inhibitory activity. Specifically, derivatives featuring a hydroxymethyl group at the 4-position exhibited significant inhibitory effects. nih.gov

For instance, compounds 5a and 5b , which are alcoholic derivatives of 6-methoxy-2-arylquinoline, were identified as potent P-gp inhibitors. Their activity was found to be 1.3-fold and 2.1-fold stronger than that of verapamil, a well-known P-gp inhibitor. This highlights the importance of the hydroxymethyl group at the 4-position for potent P-gp efflux inhibition. The SAR data from this study strongly suggest that this hydroxyl group is a key pharmacophoric feature for the observed biological activity. nih.gov

| Compound ID | Modification at 4-position | Relative P-gp Inhibitory Activity |

| 5a | Hydroxymethyl | 1.3-fold stronger than verapamil |

| 5b | Hydroxymethyl | 2.1-fold stronger than verapamil |

Computational Studies in Drug Discovery for this compound Derivatives

Computational methods are increasingly integral to the drug discovery process, offering a more targeted approach to identify and optimize novel drug candidates. nih.gov For derivatives of this compound, computational studies, particularly molecular docking, have been employed to elucidate their mechanism of action and to predict their therapeutic potential.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity.

In the context of 6-methoxyquinoline derivatives, docking studies have been utilized to investigate their potential as P-glycoprotein (P-gp) inhibitors. For a series of newly synthesized 6-methoxy-2-arylquinoline analogues, molecular docking was performed on a homology-modeled human P-gp. These studies provided insights into the binding modes of these compounds and helped to rationalize the experimental biological data. The computational results, in conjunction with experimental findings, suggested that specific structural features, such as the hydroxymethyl group at the 4-position of the quinoline ring, are crucial for effective binding to P-gp. nih.gov

Furthermore, computational studies have been applied to investigate the potential of quinoline derivatives against other therapeutic targets. For example, a study on a newly synthesized quinoline compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, utilized molecular docking to assess its druggability against the main protease (Mpro) of SARS-CoV-2. The results indicated that the compound exhibited a good binding energy with the Mpro protein, suggesting its potential as a SARS-CoV-2 inhibitor. nih.gov

These computational approaches, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) property predictions, play a crucial role in the hit-to-lead optimization phase of drug discovery. nih.gov They allow for a more efficient exploration of chemical space and reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov

| Computational Method | Application for 6-Methoxyquinoline Derivatives | Key Findings |

| Molecular Docking | Investigation of binding modes of 6-methoxy-2-arylquinoline analogues to human P-glycoprotein. | Highlighted the importance of the hydroxymethyl group at the 4-position for effective binding and P-gp inhibition. nih.gov |

| Molecular Docking | Assessment of the binding affinity of 2-formyl-6-methoxy-3-carbethoxy quinoline to the main protease (Mpro) of SARS-CoV-2. | The compound showed a favorable binding energy, suggesting potential inhibitory activity against SARS-CoV-2. nih.gov |

| ADME Prediction | In silico prediction of the pharmacokinetic properties of 6-methoxy-2-arylquinoline analogues. | The studied compounds were predicted to have good human intestinal absorption. nih.gov |

Advanced Applications and Future Research Directions

Role in Materials Science and Fluorescent Probes

The inherent photophysical properties of the quinoline (B57606) ring system make its derivatives, including 6-Methoxyquinoline-2-carbaldehyde, prime candidates for the development of advanced materials, particularly fluorescent probes. These materials are instrumental in chemical sensing and bioimaging due to their high sensitivity and selectivity.

Derivatives of this compound are being explored for their potential in creating novel materials with specific optical or electronic characteristics. smolecule.com The compound is listed as a material science building block, specifically for optical materials and aggregation-induced emission (AIE) materials. bldpharm.com AIE-active fluorescent probes are particularly noteworthy; they are typically non-emissive when dissolved but become highly fluorescent upon aggregation. arabjchem.org This "turn-on" fluorescence mechanism is highly advantageous for reducing background noise and enhancing detection sensitivity.

Research has demonstrated that quinoline-based Schiff bases, which can be synthesized from quinoline aldehydes like this compound, can function as effective fluorescent probes. For instance, a probe synthesized from 8-hydroxyquinoline-2-carbaldehyde was developed for the selective detection of Zn²⁺ ions, exhibiting aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) characteristics. arabjchem.org Such probes have practical applications not only in biological imaging but also in anti-counterfeiting inks. arabjchem.org The functionalization of the quinoline moiety allows for the fine-tuning of these probes' photophysical properties and their selectivity towards specific analytes. arabjchem.org

Table 1: Applications of Quinoline-based Compounds in Materials Science

| Application Area | Specific Use | Underlying Principle | Reference |

| Fluorescent Probes | Detection of metal ions (e.g., Zn²⁺) | Aggregation-Induced Emission (AIE), Excited-State Intramolecular Proton Transfer (ESIPT) | arabjchem.org |

| Optical Materials | Development of functional dyes | Unique optical and electronic properties of the quinoline core | bldpharm.com |

| Anti-Counterfeiting | Security inks | Fluorescence properties of quinoline derivatives | arabjchem.org |

| Bioimaging | Imaging in living cells and plants | Biocompatibility and stable photophysical properties | arabjchem.org |

Development of Novel Analytical Methods

The development of fluorescent probes from this compound and its analogues directly contributes to the creation of novel analytical methods. These methods offer high sensitivity and selectivity for the detection of various chemical and biological species.

The ability of quinoline derivatives to act as chemosensors for metal ions is a key area of research. smolecule.com A fluorescent probe (QP2) derived from a quinoline aldehyde demonstrated selective "turn-on" fluorescence for Zn²⁺ detection in a mixed aqueous-organic solvent system. arabjchem.org This forms the basis of a highly specific analytical method for quantifying zinc ions, which play a crucial role in many biological and environmental systems. arabjchem.org The development of such probes is an active field, aiming to create sensors for a wide range of analytes beyond metal ions. arabjchem.org The synthesis process often involves a straightforward condensation reaction, such as forming a Schiff base between the aldehyde group of the quinoline and an appropriate amine, making these analytical tools readily accessible. smolecule.comarabjchem.org

Future Perspectives in Drug Design and Discovery utilizing this compound

This compound and its close derivatives are pivotal starting materials in the synthesis of new therapeutic agents. The quinoline core is present in numerous drugs, and researchers continue to explore its potential against a wide range of diseases.

One significant area is in cancer therapy. Scientists have designed and synthesized a series of 6-methoxy-2-arylquinoline analogues as potential inhibitors of P-glycoprotein (P-gp). nih.gov P-gp is a protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR). Inhibiting P-gp could therefore resensitize cancer cells to treatment. nih.gov Similarly, derivatives of the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) have been synthesized and evaluated as inhibitors of VEGFR-2, a key receptor involved in tumor angiogenesis. tandfonline.com Compounds from this class showed potent anti-proliferative activity against various cancer cell lines, with some exhibiting comparable or greater activity than the established chemotherapy drug doxorubicin. tandfonline.com

Another promising frontier is the development of anti-infective agents. The 6-methoxyquinoline (B18371) moiety is a core component of the antimalarial drug quinine (B1679958). Modern drug discovery efforts leverage this scaffold to create new compounds against parasitic diseases. For example, hybrids of 8-amino-6-methoxyquinoline (B117001) and tetrazole have been synthesized and tested for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com These studies show that modifying the linker between the two pharmacophores can significantly impact activity and selectivity, offering a clear strategy for future drug optimization. mdpi.com

Table 2: Research Findings on Bioactive Derivatives

| Compound Class | Target | Therapeutic Potential | Key Finding | Reference |

| 6-Methoxy-2-arylquinolines | P-glycoprotein (P-gp) | Overcoming multidrug resistance in cancer | Designed as P-gp inhibitors based on quinine and flavone (B191248) lead compounds. | nih.gov |

| Quinoline-Isatin Hybrids | VEGFR-2 | Anti-cancer (anti-angiogenesis) | Showed potent in-vitro activity against Caco-2 and MDA-MB-231 cancer cell lines. | tandfonline.com |

| 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids | Plasmodium falciparum | Antimalarial | Activity and cytotoxicity are strongly influenced by the linker structure, with some compounds showing high selectivity. | mdpi.com |

Emerging Research Areas for this compound

The versatility of this compound continues to drive its exploration in new and emerging research fields. Its utility as a precursor allows for the construction of complex molecular architectures with novel functions.

One emerging area is the synthesis of fused heterocyclic systems. For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde, a direct derivative, has been used to create pyrazolo[3,4-b]quinoline systems through condensation with phenylhydrazine (B124118) followed by intramolecular cyclization. rsc.org These complex heterocyclic structures are of great interest in medicinal chemistry due to their potential for diverse biological activities. The reactivity of the aldehyde and the quinoline ring system provides a rich platform for synthetic chemists to build libraries of novel compounds for high-throughput screening.

Furthermore, the application of quinoline derivatives in combating neurodegenerative diseases is an area of growing interest. arabjchem.org As fluorescent probes developed from these scaffolds can detect metal ions like Zn²⁺, whose imbalance is linked to disorders such as Alzheimer's disease, they could become valuable tools for diagnostics and for studying disease pathology. arabjchem.org The development of multifunctional molecules that combine diagnostic (e.g., fluorescence) and therapeutic properties is a particularly exciting future direction.

The continued exploration of multicomponent reactions, such as the Ugi-azide reaction involving 6-methoxyquinolin-8-amine (a related compound), demonstrates another emerging trend. mdpi.com These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, accelerating the discovery of new bioactive compounds. mdpi.com Applying these efficient synthetic strategies to this compound could significantly expedite the development of novel drugs and functional materials.

常见问题

Basic: What are the common synthetic routes for 6-Methoxyquinoline-2-carbaldehyde, and how are reaction conditions optimized?

The compound can be synthesized via the Vilsmeier–Haack reaction, which involves formylation of the quinoline core using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . Optimization includes controlling temperature (typically 0–5°C during reagent addition) and reaction time (6–12 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring by TLC or HPLC is critical to confirm intermediate formation .

Advanced: How can researchers address low yields in the synthesis of this compound derivatives?

Low yields often stem from steric hindrance at the formylation site or competing side reactions (e.g., over-oxidation). Strategies include:

- Substituent modulation : Introducing electron-donating groups (e.g., methoxy) at the 6-position enhances electrophilic substitution reactivity .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) improve regioselectivity in heterocyclic functionalization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates, while microwave-assisted synthesis reduces reaction time .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Aromatic protons in the quinoline ring appear as multiplet peaks between δ 7.0–8.5 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 201 [M⁺]) and fragmentation patterns validate the molecular formula .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (using SHELX software ) provides precise bond lengths and angles. For example, the aldehyde group in this compound may exhibit slight planarity deviations (torsion angles <5°), influencing reactivity . High-resolution data (R factor <0.05) ensures accurate refinement of electron density maps .

Basic: What biological activities are associated with this compound derivatives?

The compound serves as a precursor for antimicrobial and anticancer agents. Substitutions at the 2- and 6-positions enhance activity; for example, adding amino groups improves DNA intercalation, while halogenation increases lipophilicity for membrane penetration .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation strategies include:

- Standardized protocols : Use OECD guidelines for cytotoxicity assays.

- Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ consistency.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity discrepancies due to protein conformational changes .

Basic: What analytical methods ensure purity and stability of this compound?

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<1%).

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess aldehyde oxidation susceptibility .

Advanced: How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Fukui indices identify the aldehyde carbon as the most reactive site for nucleophilic addition .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate .

Advanced: How can green chemistry principles be applied to its synthesis?

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.